1-(2-Chlorophenyl)-3-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)urea
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Overview
Description
1-(2-Chlorophenyl)-3-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)urea is a synthetic organic compound characterized by its unique structure, which includes a chlorophenyl group, a pyrrolidinone ring, and a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chlorophenyl)-3-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)urea typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrolidinone intermediate. This can be achieved through the cyclization of an appropriate amine with a diketone. The intermediate is then reacted with a chlorophenyl isocyanate to form the final urea derivative.
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, solvent choice, and reaction time. Catalysts may also be employed to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Chlorophenyl)-3-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups, potentially converting the urea moiety into amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products: The products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an amine.
Scientific Research Applications
1-(2-Chlorophenyl)-3-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)urea has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition or receptor binding.
Industry: It may be used in the production of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which 1-(2-Chlorophenyl)-3-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)urea exerts its effects depends on its interaction with molecular targets. For instance, in a biological context, it might inhibit an enzyme by binding to its active site, thereby blocking substrate access. The pathways involved could include signal transduction cascades or metabolic processes.
Comparison with Similar Compounds
When compared to similar compounds, 1-(2-Chlorophenyl)-3-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)urea stands out due to its specific structural features and reactivity. Similar compounds might include:
1-(2-Chlorophenyl)-3-(pyrrolidin-3-yl)urea: Lacks the oxo and tolyl groups, which may affect its reactivity and applications.
1-(2-Chlorophenyl)-3-((5-oxo-1-phenyl)pyrrolidin-3-yl)methyl)urea: Substitutes the p-tolyl group with a phenyl group, potentially altering its biological activity.
These comparisons highlight the unique aspects of this compound, such as its specific functional groups and their influence on the compound’s properties and applications.
Properties
IUPAC Name |
1-(2-chlorophenyl)-3-[[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O2/c1-13-6-8-15(9-7-13)23-12-14(10-18(23)24)11-21-19(25)22-17-5-3-2-4-16(17)20/h2-9,14H,10-12H2,1H3,(H2,21,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNRZRSAXCQRFOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)CNC(=O)NC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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